molecular formula C8H13F2NS B13329273 N-((3,3-Difluorocyclobutyl)methyl)thietan-3-amine

N-((3,3-Difluorocyclobutyl)methyl)thietan-3-amine

Cat. No.: B13329273
M. Wt: 193.26 g/mol
InChI Key: QPONQYHFLODEJT-UHFFFAOYSA-N
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Description

N-((3,3-Difluorocyclobutyl)methyl)thietan-3-amine: is a synthetic organic compound characterized by the presence of a difluorocyclobutyl group and a thietan-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((3,3-Difluorocyclobutyl)methyl)thietan-3-amine typically involves the following steps:

    Formation of the Difluorocyclobutyl Intermediate: The difluorocyclobutyl group is synthesized through a series of fluorination reactions starting from cyclobutane derivatives.

    Attachment of the Thietan-3-amine Moiety: The thietan-3-amine group is introduced via nucleophilic substitution reactions, where the difluorocyclobutyl intermediate reacts with thietan-3-amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-((3,3-Difluorocyclobutyl)methyl)thietan-3-amine can undergo oxidation reactions, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thietan-3-amine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or amines are employed under basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thietan-3-amine derivatives.

Scientific Research Applications

N-((3,3-Difluorocyclobutyl)methyl)thietan-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-((3,3-Difluorocyclobutyl)methyl)thietan-3-amine involves its interaction with specific molecular targets. The difluorocyclobutyl group and thietan-3-amine moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    (3,3-Difluorocyclobutyl)methanol: Shares the difluorocyclobutyl group but differs in the functional group attached.

    N-[(3,3-Difluorocyclobutyl)methyl]-N-methylcyclohexanamine: Similar difluorocyclobutyl group but with a different amine structure.

    N-(3,3-Difluorocyclobutyl)thiolan-3-amine: Similar structure but with a thiolan group instead of thietan.

Uniqueness: N-((3,3-Difluorocyclobutyl)methyl)thietan-3-amine is unique due to the combination of the difluorocyclobutyl group and thietan-3-amine moiety, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C8H13F2NS

Molecular Weight

193.26 g/mol

IUPAC Name

N-[(3,3-difluorocyclobutyl)methyl]thietan-3-amine

InChI

InChI=1S/C8H13F2NS/c9-8(10)1-6(2-8)3-11-7-4-12-5-7/h6-7,11H,1-5H2

InChI Key

QPONQYHFLODEJT-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)CNC2CSC2

Origin of Product

United States

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